(2,5-Dimethoxybenzylidene)propanedinitrile
Overview
Description
Scientific Research Applications
Spectroscopic and Quantum Chemical Investigations
A study by Gupta et al. (2015) utilized Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis to investigate a compound similar to (2,5-Dimethoxybenzylidene)propanedinitrile, specifically (3,4-dimethoxybenzylidene) propanedinitrile. This investigation included quantum chemical calculations using Hartree Fock Theory and Density Functional Theory, providing insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of such compounds (Gupta et al., 2015).
Photochemical Monoalkylation
Ohashi et al. (2008) explored the synthesis of monoalkylated propanedinitriles through photoirradiation in solutions containing propanedinitrile and electron-rich alkenes. This study contributes to understanding the chemical behavior and potential applications of propanedinitrile derivatives, including (2,5-Dimethoxybenzylidene)propanedinitrile (Ohashi et al., 2008).
Physicochemical Investigation for Fluorescence Probes
Khan and Asiri (2015) investigated a derivative of propanedinitrile, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), as a fluorescence off-on probe for determining the critical micelle concentration of various substances. This application signifies the potential of related compounds in analytical chemistry and material sciences (Khan & Asiri, 2015).
Structural Analysis and Chemical Properties
Karlsen et al. (2002) conducted a study focusing on the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their research includes insights into molecular barriers, X-Ray crystal structures, and quantum chemical calculations, contributing to the broader understanding of compounds like (2,5-Dimethoxybenzylidene)propanedinitrile (Karlsen et al., 2002).
Synthesis and Characterization for NLO Properties
Punitha et al. (2020) synthesized and characterized (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, a compound closely related to (2,5-Dimethoxybenzylidene)propanedinitrile, assessing its Non-Linear Optical (NLO) properties. This highlights the potential use of such compounds in the development of optical materials (Punitha et al., 2020).
properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-3-4-12(16-2)10(6-11)5-9(7-13)8-14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAPCXXRYMVHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351755 | |
Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxybenzylidene)propanedinitrile | |
CAS RN |
2972-75-0 | |
Record name | 2-[(2,5-Dimethoxyphenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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